molecular formula C5H10O2S B13799128 2-Propanone, 1-(ethylsulfinyl)-

2-Propanone, 1-(ethylsulfinyl)-

Cat. No.: B13799128
M. Wt: 134.20 g/mol
InChI Key: NOFQBLISXNYWSM-UHFFFAOYSA-N
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Description

2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) is a chemical compound with the molecular formula C5H10O2S. It is an organic compound that contains both a ketone and a sulfoxide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 1-(ethylthio)-2-propanone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

    Oxidation: 2-Propanone,1-(ethylsulfonyl)-.

    Reduction: 1-(Ethylsulfinyl)-2-propanol.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) depends on its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or an electrophile, participating in various chemical reactions. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to form different products. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone,1-hydroxy-:

    2-Propanone,1-(methylsulfinyl)-: Similar structure but with a methyl group instead of an ethyl group on the sulfoxide.

    2-Propanone,1-(ethylthio)-: The precursor to 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci), containing a sulfide group instead of a sulfoxide.

Uniqueness

2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) is unique due to the presence of both a ketone and a sulfoxide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

1-ethylsulfinylpropan-2-one

InChI

InChI=1S/C5H10O2S/c1-3-8(7)4-5(2)6/h3-4H2,1-2H3

InChI Key

NOFQBLISXNYWSM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)CC(=O)C

Origin of Product

United States

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